molecular formula C10H22GeO2 B14623268 Methyl 2-(triethylgermyl)propanoate CAS No. 55499-72-4

Methyl 2-(triethylgermyl)propanoate

Cat. No.: B14623268
CAS No.: 55499-72-4
M. Wt: 246.91 g/mol
InChI Key: QPBPNLYNJYZFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a triethylgermyl (-Ge(C₂H₅)₃) substituent attached to the β-carbon of a methyl propanoate backbone. This structure combines the ester functionality of propanoate with the unique electronic and steric properties of germanium, a metalloid less commonly utilized than silicon or carbon in organometallic chemistry. The triethylgermyl group may influence reactivity, stability, and intermolecular interactions due to germanium’s larger atomic radius (compared to carbon or silicon) and its moderate electronegativity.

Properties

CAS No.

55499-72-4

Molecular Formula

C10H22GeO2

Molecular Weight

246.91 g/mol

IUPAC Name

methyl 2-triethylgermylpropanoate

InChI

InChI=1S/C10H22GeO2/c1-6-11(7-2,8-3)9(4)10(12)13-5/h9H,6-8H2,1-5H3

InChI Key

QPBPNLYNJYZFPV-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(triethylgermyl)propanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Methyl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The triethylgermyl group may enhance the compound’s stability and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related compounds in the literature:

(a) Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (Compound 10, )

  • Structure: Features a cyano-pyridinyl substituent instead of triethylgermyl.
  • Reactivity: The cyano group enhances electrophilicity, facilitating nucleophilic additions, while the pyridinyl moiety may coordinate with metals. This contrasts with the triethylgermyl group, which is more sterically bulky and less polar.
  • Applications: Used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

(b) Fluorinated Propenoate Esters ()

  • Structure: 2-propenoate esters with fluorinated sulfonyl groups (e.g., tridecafluorohexyl).
  • Properties: Fluorinated groups impart hydrophobicity and thermal stability.
  • Applications : Used in polymers and surfactants for their resistance to degradation .

(c) Pyruvate Derivatives ()

  • Structure: Derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) involve hydrazone formation with pyruvate.
  • Analytical Methods: Quantification via ¹H-NMR with ethyl viologen as an internal standard highlights techniques that could be adapted for Methyl 2-(triethylgermyl)propanoate analysis. For example, germanium’s NMR-inactive isotopes (e.g., ⁷⁴Ge) might necessitate alternative characterization strategies .

Key Research Findings and Hypotheses

  • Steric Effects: The triethylgermyl group’s bulkiness could hinder nucleophilic attacks at the ester carbonyl, unlike smaller substituents (e.g., methyl or cyano groups).
  • Thermal Stability: Organogermanium compounds generally exhibit moderate thermal stability, though fluorinated analogs () likely outperform them in high-temperature applications .

Data Table: Hypothetical Comparison of Propanoate Derivatives

Compound Substituent Key Properties Applications
This compound -Ge(C₂H₅)₃ Moderate steric bulk, low polarity Catalysis, organometallic synthesis
Methyl 2-cyano-2-pyridinylpropenoate -CN, -C₅H₄N High electrophilicity, metal coordination Pharmaceutical intermediates
Fluorinated 2-propenoate esters -CF₂, -SO₂N(R)F Hydrophobic, thermally stable Polymers, surfactants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.